Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate
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Overview
Description
Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-4-methylbenzoate is a complex organic compound with the molecular formula C22H25FN2O5S . This compound features a piperidine ring, a fluorophenyl group, and a benzoate ester, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-4-methylbenzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the esterification of the benzoate. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl group is introduced to the piperidine ring.
Esterification: The final step involves the esterification of the benzoate group, typically using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-4-methylbenzoate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-4,5-dimethoxybenzoate
- N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine
Uniqueness
Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for hydrophobic interactions, while the piperidine ring provides structural rigidity and potential for hydrogen bonding.
Properties
Molecular Formula |
C22H25FN2O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 3-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C22H25FN2O5S/c1-15-3-6-18(22(27)30-2)13-20(15)24-21(26)17-9-11-25(12-10-17)31(28,29)14-16-4-7-19(23)8-5-16/h3-8,13,17H,9-12,14H2,1-2H3,(H,24,26) |
InChI Key |
LBRNZEFVQUOWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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